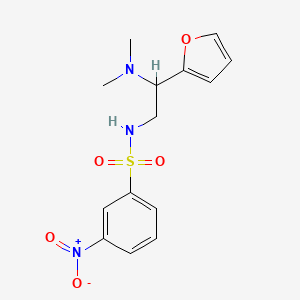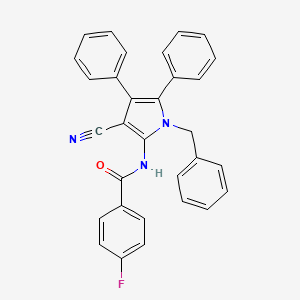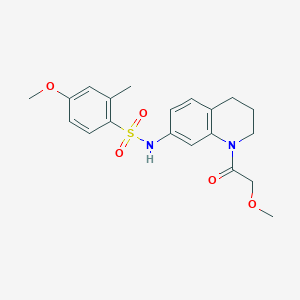
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide, also known as DNFB, is a chemical compound that has been widely used in scientific research. It is a member of the sulfonamide family of compounds and is primarily used as a hapten to induce hypersensitivity reactions in animals. DNFB has also been used in the development of drugs for the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide is not fully understood. It is thought to act as a hapten, causing an immune response when it binds to proteins in the skin. This leads to the activation of T cells and the production of cytokines, which in turn leads to inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species in cells, which can lead to oxidative stress and DNA damage. It has also been shown to activate the NF-κB signaling pathway, which plays a role in inflammation and cell survival. This compound has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has a number of advantages for lab experiments. It is a well-characterized compound that is readily available. It is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations. It is a potent sensitizer and can induce severe allergic reactions in animals. This can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide. One area of interest is the development of this compound-based chemotherapy agents for the treatment of cancer. Another area of interest is the study of the immune response to this compound and the mechanisms underlying contact hypersensitivity. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Synthesemethoden
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-nitrobenzenesulfonyl chloride with N,N-dimethylethanolamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with furfurylamine to produce this compound. Other methods involve the use of different amines and nitrobenzenesulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-nitrobenzenesulfonamide has been widely used in scientific research as a tool to induce contact hypersensitivity in animals. This has been used to study the immune response to various antigens and the mechanisms underlying allergic reactions. This compound has also been used in the development of drugs for the treatment of various diseases, including cancer. It has been shown to have anti-tumor activity in animal models and is being investigated as a potential chemotherapy agent.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-16(2)13(14-7-4-8-22-14)10-15-23(20,21)12-6-3-5-11(9-12)17(18)19/h3-9,13,15H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINIVJCLIEQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B2882806.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2882808.png)


![1-(2,4-Dichlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2882814.png)
![2-{[(Oxolan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2882816.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino benzoate](/img/structure/B2882818.png)
![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2882821.png)
![2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2882822.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2882824.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2882825.png)